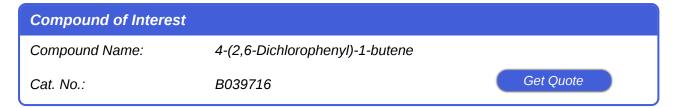




Spectroscopic Characterization of 4-(2,6-Dichlorophenyl)-1-butene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data expected for the characterization of **4-(2,6-Dichlorophenyl)-1-butene**. Due to the limited availability of directly published complete spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds. The information herein is intended to assist researchers in identifying and confirming the synthesis of the target compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for **4-(2,6-Dichlorophenyl)-1-butene** based on spectroscopic data from analogous compounds, including 4-phenyl-1-butene and 1-bromo-2,6-dichlorobenzene.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.30 - 7.10	m	3H	Ar-H
~ 5.95 - 5.80	m	1H	-CH=CH2
~ 5.15 - 5.00	m	2H	-CH=CH2
~ 2.90	t, J ≈ 7.6 Hz	2H	Ar-CH ₂ -
~ 2.50	q, J ≈ 7.6 Hz	2H	-CH ₂ -CH=CH ₂

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)	Assignment	
~ 138.0	C=CH ₂	
~ 135.5	Ar-C (quaternary, C-Cl)	
~ 130.0	Ar-CH	
~ 128.0	Ar-CH	
~ 115.0	=CH ₂	
~ 35.0	Ar-CH ₂ -	
~ 34.0	-CH ₂ -CH=CH ₂	

Table 3: Predicted Infrared (IR) Spectroscopic Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3080	Medium	=C-H stretch
~ 2930, 2850	Medium	C-H stretch (aliphatic)
~ 1640	Medium	C=C stretch (alkene)
~ 1570, 1450	Medium to Strong	C=C stretch (aromatic)
~ 990, 910	Strong	=C-H bend (alkene, out-of- plane)
~ 780	Strong	C-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
200/202/204	~ 30:20:3	[M] ⁺ (Molecular ion with isotope pattern for 2 Cl)
159/161	~ 100:33	[M - C₃H₅] ⁺ (Benzylic fragment with isotope pattern for 2 Cl)
91	~ 40	[C ₇ H ₇]+ (Tropylium ion)
41	~ 60	[C₃H₅]+ (Allyl cation)

Experimental Protocols

The synthesis of **4-(2,6-Dichlorophenyl)-1-butene** can be achieved via a cross-coupling reaction. The following is a generalized protocol that can be adapted for this specific synthesis.

Synthesis of 4-(2,6-Dichlorophenyl)-1-butene via Suzuki Coupling

Materials:

- 1-bromo-2,6-dichlorobenzene
- · 4-butenylboronic acid pinacol ester



- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃)
- Potassium carbonate (K₂CO₃)
- Toluene
- Water
- Magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Hexane
- · Ethyl acetate

Procedure:

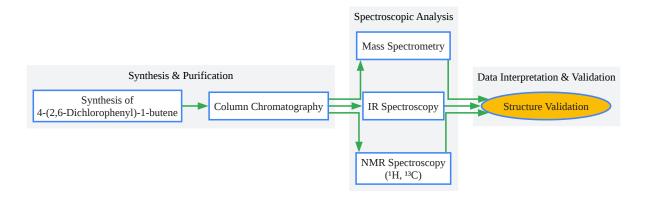
- To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-2,6-dichlorobenzene (1.0 eq), 4-butenylboronic acid pinacol ester (1.2 eq), potassium carbonate (3.0 eq), and a magnetic stir bar.
- Add toluene and water (typically a 4:1 to 10:1 mixture of toluene to water).
- Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
- Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
- Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.



- Filter the mixture and concentrate the solvent in vacuo.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-(2,6-Dichlorophenyl)-1-butene.

Spectroscopic Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a synthesized organic compound like **4-(2,6-Dichlorophenyl)-1-butene**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

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